Defensin D
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGCPFNQYECHAHCSGVPGYKGGYCKGLFKQTCNCY |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
1. Bacterial Infections
Defensin D exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis. For instance, human β-defensin-2 (HBD2) has been demonstrated to effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
2. Viral Infections
This compound has shown promise in antiviral applications as well. It can inhibit viral entry and replication through various mechanisms. For example, defensins can block the adhesion of enveloped viruses like herpes simplex virus (HSV) to host cells by interfering with viral receptor interactions . Furthermore, they have been implicated in post-entry inhibition of viruses such as human papillomavirus (HPV), stabilizing viral capsids to prevent productive infection .
3. Fungal Infections
The antifungal properties of defensins are also noteworthy. Research indicates that defensins can neutralize fungal pathogens and inhibit their growth by disrupting cell wall integrity . This makes them valuable candidates for developing new antifungal therapies.
Immunomodulatory Functions
This compound plays a critical role in modulating immune responses. It can enhance the recruitment and activation of immune cells such as macrophages and T cells, contributing to a more robust immune response . Additionally, defensins have been shown to influence cytokine production, promoting inflammation or resolution depending on the context .
Therapeutic Applications
1. Clinical Trials
Recent advancements have led to the exploration of defensins in clinical settings. Two defensins have entered clinical trials targeting infectious diseases and cancer therapies . Their ability to act as immunomodulators makes them suitable for treating conditions characterized by immune dysregulation.
2. Biomedical Applications
Defensins are being investigated for their potential use in coating medical devices to prevent biofilm formation and reduce infection rates . Their application in wound healing is also under exploration due to their antimicrobial properties and ability to promote tissue regeneration.
Case Studies
Comparison with Similar Compounds
Key Characteristics :
- Source : Housefly larvae and adults.
- Expression: Successfully expressed in mammalian COS-7 cells via recombinant DNA technology.
- Mechanism : Targets bacterial cell membranes, though exact interactions (e.g., pore formation vs. intracellular inhibition) remain under investigation .
Comparison with Similar Compounds
Defensins exhibit structural and functional diversity across species. Below is a comparative analysis of housefly defensin ("Defensin D") with other defensins and related AMPs.
Structural Comparison
Key Findings :
- Evolutionary Conservation : Scorpion BmKDfsin4 shares homology with arthropod defensins (e.g., Lqhdef), suggesting a common ancestral gene .
- Structural Adaptations : Human β-defensins (hBD-2, hBD-3) and seabream β-defensins exhibit β-strand/β-turn motifs, but cleavage sites in pro-peptides differ, influencing maturation .
Functional Comparison
Key Findings :
- Dual Functions : Scorpion BmKDfsin4 uniquely combines antimicrobial activity with potassium channel blockade, a trait absent in fungal or mammalian defensins .
- Specificity : Psd2 selectively inhibits fungal biofilms without harming mammalian cells, contrasting with human defensins like hBD-3, which bind broadly to bacterial membranes .
Mechanistic Insights
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Resin Selection: Peptides are assembled on resin supports such as 4-hydroxymethylphenylacetamidomethyl (HMPA) resins, facilitating stepwise elongation.
- Amino Acid Coupling: Using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, amino acids are sequentially coupled to the growing peptide chain with activation agents like 2-(1H-benzotriazolyl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
- Side-Chain Protection: Lysine and cysteine residues are protected with orthogonal protecting groups to ensure correct disulfide bond formation.
- Cleavage and Deprotection: After chain assembly, peptides are cleaved from the resin and side-chain protecting groups removed using trifluoroacetic acid (TFA) cocktails.
Disulfide Bond Formation
- Oxidative Folding: Correct intramolecular disulfide bonds are formed by controlled oxidation, essential for the defensin’s three-stranded β-sheet structure stabilized by three disulfide bridges.
- Verification: The molecular mass and purity are confirmed by electrospray ionization mass spectrometry and reversed-phase high-performance liquid chromatography (RP-HPLC).
Enantiomeric Peptide Synthesis
- Enantiomeric (d-amino acid) analogs of this compound can be synthesized to study structure-function relationships and improve stability against proteolytic degradation.
- These d-enantiomers are prepared similarly to native peptides but using d-amino acids, which are mirror images of the natural l-amino acids.
Experimental Procedures and Analytical Techniques
Preparation methods are complemented by rigorous analytical procedures to ensure peptide quality and functionality:
| Procedure | Description | Purpose |
|---|---|---|
| RP-HPLC Purification | Separation of peptides based on hydrophobicity | Achieve high purity |
| Mass Spectrometry (ESI-MS) | Molecular mass determination | Confirm peptide identity |
| Crystallography | X-ray crystallography of peptides | Determine 3D structure and folding |
| Surface Plasmon Resonance (SPR) | Binding affinity measurements to targets such as anthrax lethal factor and HIV gp120 | Assess functional interactions |
| Antimicrobial Assays | Turbidimetric and virtual colony counting against bacteria like E. coli and S. aureus | Evaluate biological activity |
Research Findings on Preparation and Functionality
- Structural Insights: Crystallographic studies reveal that this compound and its analogs form stable β-sheet structures with disulfide bonds critical for activity. Enantiomeric forms exhibit mirror-image symmetry but differ in antimicrobial potency depending on the target organism.
- Functional Implications of Preparation: The presence and correct formation of disulfide bonds during preparation are vital for membrane disruption activity and binding to microbial targets. Synthetic linearized analogs lacking disulfide bonds show significantly reduced activity.
- Enantiomeric Peptides: d-enantiomers of this compound maintain some biological functions but generally show reduced efficacy in bacterial killing and protein binding assays, indicating stereospecific interactions are important for full activity.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Key Considerations | Outcome |
|---|---|---|---|
| Biosynthesis | Cellular proteolytic processing | Signal peptide cleavage, pro-segment removal | Mature, biologically active peptide |
| Chemical Synthesis | Solid-phase peptide synthesis (SPPS) | Use of Fmoc chemistry, resin choice, side-chain protection | Controlled sequence assembly |
| Disulfide Bond Formation | Oxidative folding | Correct pairing of cysteine residues | Proper 3D structure and stability |
| Purification and Verification | RP-HPLC, Mass spectrometry | High purity and correct mass confirmation | Homogeneous peptide suitable for assays |
| Enantiomeric Synthesis | SPPS with d-amino acids | Mirror-image peptide synthesis | Study of stereochemical effects on function |
Q & A
How can experimental design be optimized to study Defensin D’s mechanism of action across diverse biological models?
Answer (Basic):
To study this compound’s mechanisms, employ the P-E/I-C-O framework :
- Population (P): Define the biological system (e.g., cell lines, animal models, or microbial strains) .
- Exposure/Intervention (E/I): Specify this compound concentrations, administration routes, and exposure durations .
- Control (C): Include negative controls (e.g., untreated samples) and positive controls (e.g., known antimicrobial agents) .
- Outcome (O): Quantify outcomes like microbial inhibition rates, host-cell cytotoxicity, or immune modulation using standardized assays (e.g., MIC assays, flow cytometry) .
Methodological Tip: Predefine variables in "shell tables" to align data collection with hypotheses .
What variables should be prioritized when investigating this compound’s structure-function relationships?
Answer (Basic):
Focus on:
- Structural Parameters: Amino acid sequence variations, disulfide bond configurations, and electrostatic potential .
- Functional Metrics: Antimicrobial activity (e.g., zone of inhibition assays), membrane disruption efficacy (e.g., fluorescent dye leakage assays), and synergy with other host-defense peptides .
Validation: Use orthogonal techniques (e.g., NMR for structural analysis and live-cell imaging for functional validation) to reduce bias .
How can researchers resolve contradictions in this compound’s reported antimicrobial efficacy across studies?
Answer (Advanced):
Address discrepancies by:
- Meta-Analysis: Systematically compare datasets, noting variables like pH, ionic strength, and microbial strain specificity .
- Experimental Replication: Recreate conflicting studies under standardized conditions to isolate confounding factors (e.g., temperature, growth media) .
- Data Normalization: Express efficacy relative to positive controls (e.g., % inhibition vs. polymyxin B) to enable cross-study comparisons .
Key Consideration: Publish raw data and methodologies to enhance reproducibility .
What advanced methodologies enable the integration of multi-omics data in this compound research?
Answer (Advanced):
Combine:
- Transcriptomics: RNA-seq to identify this compound-induced gene expression changes in host cells .
- Proteomics: Mass spectrometry to map post-translational modifications of this compound .
- Metabolomics: LC-MS to profile microbial metabolite shifts post-treatment .
Cross-Validation: Use bioinformatics tools (e.g., STRING for protein networks) to link multi-omics findings .
How should researchers validate this compound’s activity in physiologically relevant models?
Answer (Basic):
- In Vitro to In Vivo Bridging: Test this compound in 3D cell cultures or organoids before advancing to animal models .
- Host-Microbe Interaction Models: Use co-culture systems (e.g., human epithelial cells with microbiota) to mimic natural environments .
Data Quality: Ensure models are representative, current, and validated against established benchmarks .
What ethical and regulatory considerations apply to human-derived data in this compound studies?
Answer (Advanced):
- GDPR Compliance: Anonymize data, obtain explicit consent, and limit storage duration .
- Ethical Review: Submit protocols to institutional review boards (IRBs) for studies involving human samples .
Documentation: Maintain audit trails for data access and modifications .
How can data integrity be ensured in high-throughput screening of this compound analogs?
Answer (Basic):
- Replicate Experiments: Use triplicate technical and biological replicates to account for variability .
- Blinded Analysis: Mask sample identities during data collection to reduce observer bias .
- Statistical Rigor: Apply ANOVA or mixed-effects models to distinguish signal from noise .
What strategies improve the translational relevance of in vitro this compound findings?
Answer (Advanced):
- Physiological Buffers: Use media simulating human serum (e.g., containing albumin) to avoid overestimating activity .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predict in vivo efficacy using time-kill curves and tissue distribution studies .
Limitation Note: Address interspecies differences when extrapolating animal data to humans .
How should researchers present this compound data to maximize clarity and impact?
Answer (Basic):
- Tables: Summarize raw data (e.g., MIC values) with clear headers, units, and statistical annotations (e.g., SD, p-values) .
- Graphs: Use scatter plots for dose-response curves and heatmaps for omics data .
- Appendices: Archive large datasets (e.g., RNA-seq reads) separately while highlighting key trends in the main text .
What cross-disciplinary approaches address gaps in this compound’s mechanistic understanding?
Answer (Advanced):
- Structural Biology: Cryo-EM to visualize this compound-membrane interactions .
- Computational Modeling: Molecular dynamics simulations to predict peptide-lipid binding .
- Immunology: Flow cytometry to assess immune-cell recruitment in this compound-treated tissues .
Collaboration Framework: Align objectives with the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
